3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone
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Overview
Description
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an ethoxyphenyl group, a methylyphenylmethylene group, and a thioxo group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 4-methylbenzaldehyde.
Formation of Intermediate: The intermediate compound is formed by the condensation reaction between 4-ethoxybenzaldehyde and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions.
Cyclization: The intermediate undergoes cyclization with thiourea in the presence of a catalyst, such as hydrochloric acid, to form the imidazolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted imidazolidinone derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Ethoxyphenyl)-5-((4-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-oxo-4-imidazolidinone
Uniqueness
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to the presence of both ethoxy and methylyphenylmethylene groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-16-10-8-15(9-11-16)21-18(22)17(20-19(21)24)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,24)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLTUBITEMCKPB-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62468-54-6 |
Source
|
Record name | 4-Imidazolidinone, 3-(4-ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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